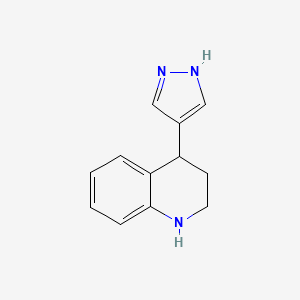

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method is the reaction of pyrazole-4-carbaldehyde with tetrahydroquinoline in the presence of a suitable catalyst, such as chloro(trimethyl)silane in pyridine . The reaction is carried out at elevated temperatures, typically around 90°C, under ambient air conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or tetrahydroquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted pyrazole and tetrahydroquinoline derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

While "4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline" is not directly discussed in the provided search results, the information available on related compounds such as pyrazoles, tetrahydroquinolines, and their derivatives can provide insight into potential applications.

Tetrahydroquinolines

Tetrahydroquinolines are nitrogen-containing heterocyclic compounds with various biological activities .

Pyrazoles

Pyrazole derivatives are known for their favorable bioactivities and are often investigated for their fungicidal properties . Multicomponent reactions are used in synthesizing biologically active molecules containing the pyrazole .

Antimicrobial Applications

Some synthesized pyrazole derivatives exhibit good fungicidal activities . Certain 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have demonstrated antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa) .

Specific Examples and Activities

- 2-(pyrazol-4-yl)-1,3,4-oxadiazoles show antibacterial activity against Xoo, Xac, and Psa .

- Derivatives 8c and 9a showed antibacterial activity toward Xac with EC50 values of 8.72 and 5.44 μg/mL, better than that of TC (66.98 μg/mL) and BT (50.51 μg/mL) .

- Compounds 7a , 7b , 8c , and 9a , demonstrate moderate activity against Psa, with EC50 values of 40.71, 28.40, 35.24, and 12.85 μg/mL, respectively .

- Tricyclic flavonoid 1 displayed a strong antimicrobial activity with MIC and MBC values as low as 0·24 μg ml(-1) against Staphylococcus aureus and 3·9 μg ml(-1) against Escherichia coli .

Fungicidal Activity

Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline exhibit fungicidal activities . Compounds 10d and 10e show comparable activity against G. graminis var. tritici with the fungicide pyraclostrobin at a concentration of 16.7 μg/mL .

Other Applications

Tricyclic guanines can act as bioisosteric replacements of xanthines and may be used in drug discovery programs .

Table of Activities

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound shares the pyrazole moiety and exhibits similar biological activities.

1H-pyrazolo[3,4-b]pyridine: Another pyrazole-containing compound with diverse applications in medicinal chemistry.

4,5-dihydro-1H-pyrazole derivatives: These compounds are structurally related and have similar chemical reactivity.

Uniqueness

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the pyrazole and tetrahydroquinoline rings, which imparts distinct chemical and biological properties

Biological Activity

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C12H13N3

- Molecular Weight : Approximately 215.28 g/mol

- Structural Features : It consists of a tetrahydroquinoline core with a pyrazole moiety at the 4-position, which is crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have revealed that this compound possesses anticancer properties. For instance, it has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 58.44 | Apoptosis induction |

| MCF7 (Breast) | 99.87 | Cell cycle arrest |

| HT29 (Colon) | 58.44 | Pro-apoptotic activity |

These findings suggest that the compound could serve as a promising lead for developing new anticancer therapies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both bacterial and fungal strains, making it a candidate for further exploration in treating infectious diseases .

3. Cardiotonic Effects

Research involving derivatives of pyrazole compounds indicates that they may exert cardiotonic effects by modulating phosphodiesterase activity, which can influence cardiac contractility .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

- Receptor Modulation : It may interact with various receptors involved in cancer progression and cellular proliferation.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, researchers reported significant inhibition of cell growth in A549 and HT29 cells with IC50 values below those of standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated substantial inhibition at concentrations lower than those required for standard antibiotics .

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H13N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-4,7-8,10,13H,5-6H2,(H,14,15) |

InChI Key |

QEMNUCRXYBSWFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3=CNN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.